4,4'-ONN-Azoxybisbenzaldehyde
Overview
Description
4,4’-ONN-Azoxybisbenzaldehyde is an organic compound with the molecular formula C14H10N2O3 It is characterized by the presence of two benzaldehyde groups connected through an azoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-ONN-Azoxybisbenzaldehyde typically involves the oxidation of 4,4’-diaminoazobenzene. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction mixture is usually heated to facilitate the oxidation process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of 4,4’-ONN-Azoxybisbenzaldehyde may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions: 4,4’-ONN-Azoxybisbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzaldehyde rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4,4’-dicarboxyazobenzene.
Reduction: Formation of 4,4’-diaminoazobenzene or 4,4’-hydrazoazobenzene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of 4,4’-ONN-Azoxybisbenzaldehyde.
Scientific Research Applications
4,4’-ONN-Azoxybisbenzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-ONN-Azoxybisbenzaldehyde involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key factor in its mechanism of action.
Comparison with Similar Compounds
4,4’-Diaminoazobenzene: A precursor in the synthesis of 4,4’-ONN-Azoxybisbenzaldehyde.
4,4’-Dicarboxyazobenzene: An oxidation product of 4,4’-ONN-Azoxybisbenzaldehyde.
4,4’-Hydrazoazobenzene: A reduction product of 4,4’-ONN-Azoxybisbenzaldehyde.
Uniqueness: 4,4’-ONN-Azoxybisbenzaldehyde is unique due to its azoxy linkage, which imparts distinct chemical properties compared to its analogs. The presence of the azoxy group allows for specific redox reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-formylanilino)-(4-formylphenyl)-oxoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-9-11-1-5-13(6-2-11)15-16(19)14-7-3-12(10-18)4-8-14/h1-10H/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQNWCHIRQAMB-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N[N+](=O)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N2O3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.